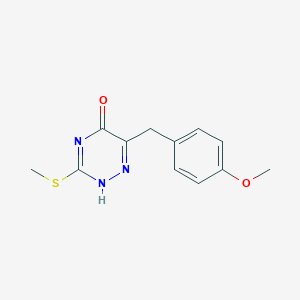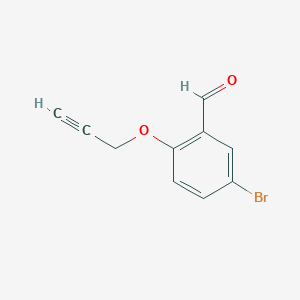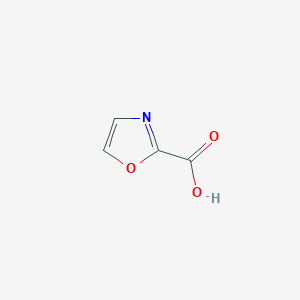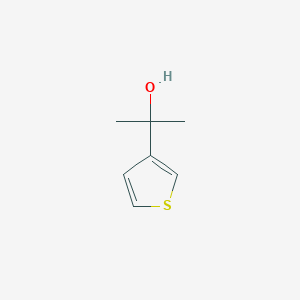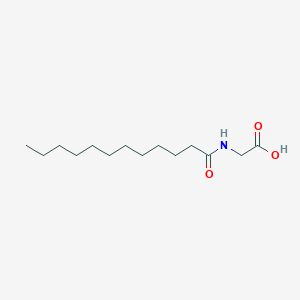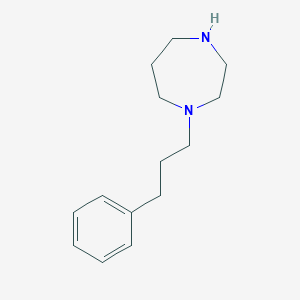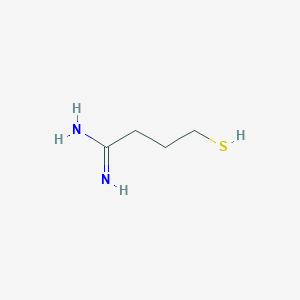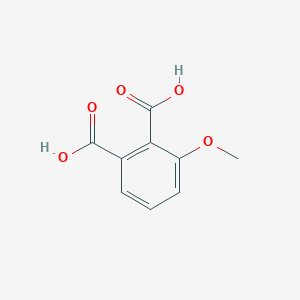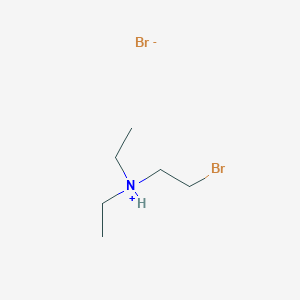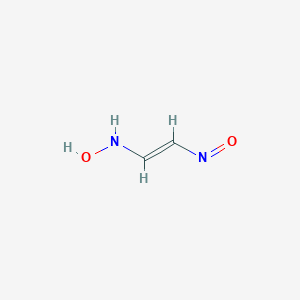
二乙二肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanedial, dioxime, also known as glyoxal dioxime, is an organic compound with the formula C₂H₄N₂O₂. It is a derivative of glyoxal, where both aldehyde groups are converted to oxime groups. This compound is known for its chelating properties and is used in various chemical applications.
科学研究应用
Ethanedial, dioxime has several applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in biochemical assays and as a cross-linking agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes.
作用机制
Target of Action
Glyoxime, also known as Ethanedial, dioxime or Glyoxaldioxime, is a type of organic compound known as an oxime. Oximes are commonly used as ligands and sequestering agents for metal ions . The primary targets of Glyoxime are therefore likely to be metal ions in biological systems.
Mode of Action
The interaction of Glyoxime with its targets involves the formation of coordination complexes. This occurs when the Glyoxime molecule, acting as a ligand, donates a pair of electrons to a metal ion, forming a coordinate covalent bond . The resulting changes depend on the specific metal ion involved and the biological context, but can include alterations in the metal ion’s reactivity, solubility, and biological activity.
Biochemical Pathways
Glyoxime is related to the Glyoxylate cycle, a variation of the tricarboxylic acid cycle, which is an anabolic pathway occurring in plants, bacteria, protists, and fungi . The Glyoxylate cycle centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates . .
生化分析
Biochemical Properties
Glyoxime has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an uncompetitive inhibitor for the enzyme lysozyme, with a Ki value in the micromolar range . This suggests that Glyoxime may have the ability to modulate the activity of certain enzymes, potentially influencing biochemical reactions within the cell .
Cellular Effects
Studies have shown that Glyoxime can have significant effects on cellular processes. For example, it has been found to inhibit the activity of lysozyme, an enzyme involved in the immune response . This suggests that Glyoxime could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with enzymes such as lysozyme, potentially influencing their activity . This could involve binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Glyoxime can change over time in laboratory settings. For instance, studies have shown that at low concentrations, Glyoxime can cause considerable inhibition of enzyme activity, but at high concentrations, it can lead to a decrease in the tertiary fold of the lysozyme . This suggests that Glyoxime may have long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins .
Metabolic Pathways
Glyoxime is likely involved in various metabolic pathways. For instance, it is known to interact with the enzyme lysozyme, suggesting a role in the immune response . Detailed information on the specific metabolic pathways that Glyoxime is involved in, including any enzymes or cofactors it interacts with, is currently lacking.
准备方法
Synthetic Routes and Reaction Conditions
Ethanedial, dioxime can be synthesized through the reaction of glyoxal with hydroxylamine. The reaction typically occurs in an aqueous medium, where glyoxal reacts with hydroxylamine hydrochloride to form the dioxime. The reaction conditions often involve maintaining a slightly acidic to neutral pH to facilitate the formation of the oxime groups.
Industrial Production Methods
Industrial production of ethanedial, dioxime involves the large-scale reaction of glyoxal with hydroxylamine. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to obtain ethanedial, dioxime in its pure form.
化学反应分析
Types of Reactions
Ethanedial, dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert the oxime groups back to aldehyde groups.
Substitution: The oxime groups can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Various alkylating agents and acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation Products: Nitriles, carboxylic acids.
Reduction Products: Aldehydes.
Substitution Products: Various substituted oximes.
相似化合物的比较
Similar Compounds
Glyoxal: The parent compound of ethanedial, dioxime, with aldehyde groups instead of oxime groups.
Dimethylglyoxime: A similar compound with methyl groups attached to the oxime groups.
Benzil dioxime: A derivative with phenyl groups attached to the oxime groups.
Uniqueness
Ethanedial, dioxime is unique due to its high chelating ability and stability. Compared to glyoxal, it has enhanced stability due to the presence of oxime groups. Dimethylglyoxime and benzil dioxime have similar chelating properties but differ in their steric and electronic effects due to the presence of additional substituents.
属性
CAS 编号 |
557-30-2 |
|---|---|
分子式 |
C2H4N2O2 |
分子量 |
88.07 g/mol |
IUPAC 名称 |
(NZ)-N-[(2Z)-2-hydroxyiminoethylidene]hydroxylamine |
InChI |
InChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H/b3-1-,4-2- |
InChI 键 |
LJHFIVQEAFAURQ-CCAGOZQPSA-N |
SMILES |
C(=NO)C=NO |
手性 SMILES |
C(=N\O)\C=N/O |
规范 SMILES |
C(=NO)C=NO |
同义词 |
Ethanedial 1,2-Dioxime; _x000B_Ethanedial Dioxime; Glyoxal Dioxime; Ethanedione Dioxime; NSC 18263; Pik-off |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)
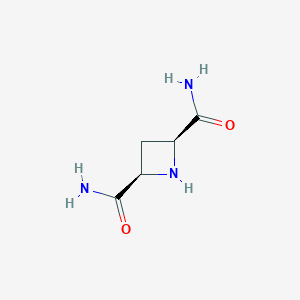
![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)
